

# An In-depth Technical Guide to Cyanomethyl p-toluenesulfonate

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## Compound of Interest

Compound Name: Cyanomethyl p-toluenesulfonate

Cat. No.: B080460

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## Introduction

**Cyanomethyl p-toluenesulfonate**, also known as cyanomethyl tosylate, is a versatile organic reagent possessing a reactive tosylate leaving group and a nitrile functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science research. Its utility primarily stems from its character as an effective alkylating agent, allowing for the introduction of the cyanomethyl moiety onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of its molecular structure, spectroscopic data, a detailed synthesis protocol, and an example of its application in an experimental workflow.

## Molecular Structure and Properties

**Cyanomethyl p-toluenesulfonate** consists of a p-toluenesulfonyl group attached to a cyanomethyl group through an ester linkage. The tosylate group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack.

Property	Value	Reference(s)
IUPAC Name	Cyanomethyl 4-methylbenzenesulfonate	[1]
Synonyms	Cyanomethyl tosylate, (Tosyloxy)acetonitrile	[1]
CAS Number	14562-04-0	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub> S	[1]
Molecular Weight	211.24 g/mol	[1]
Appearance	Predicted: White to off-white solid	
Solubility	Predicted: Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water.	
Storage	Store at 4°C	[1]

## Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following data has been predicted based on the analysis of related compounds and established spectroscopic principles.

### Predicted <sup>1</sup>H NMR Spectrum (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85	d	2H	Ar-H (ortho to SO <sub>2</sub> )
7.40	d	2H	Ar-H (meta to SO <sub>2</sub> )
4.85	s	2H	-CH <sub>2</sub> -CN
2.45	s	3H	Ar-CH <sub>3</sub>

## Predicted $^{13}\text{C}$ NMR Spectrum (125 MHz, $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
145.5	Ar-C (para to $\text{CH}_3$ )
132.0	Ar-C (ipso to $\text{SO}_2$ )
130.0	Ar-CH (meta to $\text{SO}_2$ )
128.5	Ar-CH (ortho to $\text{SO}_2$ )
114.0	-CN
55.0	$-\text{CH}_2\text{-CN}$
21.7	Ar- $\text{CH}_3$

## Predicted IR Spectrum

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
2260-2240	$\text{C}\equiv\text{N}$ stretch (nitrile)
1370-1350	$\text{S}=\text{O}$ asymmetric stretch (sulfonate)
1190-1170	$\text{S}=\text{O}$ symmetric stretch (sulfonate)
1100-1000	$\text{S}-\text{O}-\text{C}$ stretch
3100-3000	$\text{C}-\text{H}$ stretch (aromatic)
3000-2850	$\text{C}-\text{H}$ stretch (aliphatic)

## Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 211$ . Key fragmentation patterns would likely involve the cleavage of the  $\text{S}-\text{O}$  bond and the loss of the cyanomethyl radical or neutral acetonitrile, leading to characteristic fragment ions.

m/z	Predicted Fragment Ion
211	$[M]^+$ (Molecular Ion)
171	$[M - CH_2CN]^+$
155	$[CH_3C_6H_4SO_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
40	$[CH_2CN]^+$

## Experimental Protocols

### Synthesis of Cyanomethyl p-toluenesulfonate

This protocol describes a plausible method for the synthesis of **cyanomethyl p-toluenesulfonate** from chloroacetonitrile and sodium p-toluenesulfonate.

Materials:

- Sodium p-toluenesulfonate (1 eq)
- Chloroacetonitrile (1.1 eq)
- Potassium carbonate (1.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control

- Condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

#### Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium p-toluenesulfonate and anhydrous potassium carbonate.
- Add anhydrous DMF to the flask to create a stirrable suspension.
- Add chloroacetonitrile to the reaction mixture.
- Heat the reaction mixture to 60-70°C with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **cyanomethyl p-toluenesulfonate**.

## Reactivity and Applications

**Cyanomethyl p-toluenesulfonate** is an effective electrophile and is primarily used as a cyanomethylating agent.<sup>[2][3]</sup> The tosylate group serves as an excellent leaving group,

facilitating nucleophilic substitution reactions at the adjacent methylene carbon. This allows for the introduction of the -CH<sub>2</sub>CN moiety into a wide range of molecules.

Common nucleophiles that can react with **cyanomethyl p-toluenesulfonate** include:

- Alcohols and Phenols: To form cyanomethyl ethers.
- Amines: To form N-cyanomethylamines.
- Thiols: To form cyanomethyl thioethers.
- Carbanions (e.g., from malonates or  $\beta$ -ketoesters): For C-C bond formation.

These reactions are valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the cyanomethyl group can serve as a precursor to other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction).

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the N-alkylation of a primary amine with **cyanomethyl p-toluenesulfonate**.



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Caption: Workflow for N-alkylation using **Cyanomethyl p-toluenesulfonate**.

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